

Preclinical studies involving GSK2239633A

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Compound of Interest		
Compound Name:	GSK2239633A	
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An In-depth Technical Guide to Preclinical Studies Involving GSK2239633A

This technical guide provides a comprehensive overview of the preclinical data available for **GSK2239633A**, a selective, allosteric antagonist of the CC-chemokine receptor 4 (CCR4). The information is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's pharmacological profile, experimental methodologies, and relevant signaling pathways.

Mechanism of Action

GSK2239633A, also known as N-(3-((3-(5-chlorothiophene-2-sulfonamido)-4-methoxy-1H-indazol-1-yl)methyl)benzyl)-2-hydroxy-2-methylpropanamide, is an allosteric antagonist of human CCR4.[1][2] It functions by binding to an intracellular site on the receptor, distinct from the binding site of endogenous ligands.[3][4] This action inhibits the signaling cascade initiated by the binding of chemokines such as Thymus- and Activation-Regulated Chemokine (TARC/CCL17) and Monocyte-Derived Chemokine (MDC/CCL22), which are instrumental in recruiting Type 2 T-helper (Th2) lymphocytes to sites of inflammation.[2] The CCR4 pathway is a key target in the pathogenesis of allergic diseases like asthma.[2][5]

Data Presentation

The following tables summarize the quantitative data from various preclinical and early clinical studies of **GSK2239633A**.

Table 1: In Vitro Potency and Selectivity



Parameter	Value	Assay Description	Target	Source
pIC50	7.96 ± 0.11	Inhibition of [125]- TARC binding	Human CCR4	[1][2]
pIC50	7.4	Inhibition of chemokine binding	Human CCR4	[3][4]
pA ₂	7.11 ± 0.29	Inhibition of TARC-induced F- actin polymerization	Human CD4+ CCR4+ T-cells	[1][2]
pEC50	8.79 ± 0.22	Inhibition of CCL17-induced F-actin polymerization	Human CD4+ CCR4+ T-cells	[1]
pIC50	<5	Inhibition of chemokine binding	Other chemokine receptors	[3][4]

Table 2: Pharmacokinetic Profile



Species	Route	Dose	t½ (hours)	C _{max} (ng/mL)	t _{max} (hours)	Bioavail ability (%)	Source
Human	IV	100 μg	13.5	-	-	-	[1][2][5] [6]
Human	Oral	150-1500 mg	-	-	1.0 - 1.5 (median)	5 - 14	[1][2][5] [6]
Human	Oral (Fed)	1200 mg	-	1410	3.0 (median)	~16	[2]
Human	Oral (Fasted)	1200 mg	-	695	-	-	[2]
Rat	Oral	1 mg/kg	-	-	-	85	[1]
Beagle Dog	Oral	1 mg/kg	-	-	-	97	[1]

Table 3: Pharmacodynamic Profile

Parameter	Value	Assay/Endpoi nt	Condition	Source
CCR4 Occupancy	~74% (mean)	TARC-induced actin polymerization in whole blood	Human, single 1500 mg oral dose	[5][6]
Receptor Occupancy	83% - 103%	CCR4 surface receptor occupancy	Healthy volunteers, repeated daily dosing (50-400 mg)	[7]

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.



Radioligand Binding Assay

This assay was used to determine the inhibitory potency (pIC₅₀) of **GSK2239633A** on its target receptor, CCR4.

- Preparation: Membranes from cells expressing human CCR4 are prepared.
- Reaction Mixture: The membranes are incubated in a mixture containing a radiolabeled CCR4 ligand, typically [1251]-TARC, and varying concentrations of GSK2239633A.
- Incubation: The mixture is incubated to allow the binding process to reach equilibrium.
- Separation: The reaction is terminated by rapid filtration through glass fiber filters. This step separates the membrane-bound radioligand from the unbound fraction.
- Quantification: The filters are washed to remove non-specifically bound radioactivity. The
 amount of radioactivity trapped on the filters, corresponding to the bound ligand, is quantified
 using a scintillation counter.
- Data Analysis: The concentration of **GSK2239633A** that inhibits 50% of the specific binding of the radioligand is calculated to determine the IC₅₀ value.[8]

F-actin Polymerization Assay

This functional assay measures the ability of **GSK2239633A** to antagonize the cellular response to chemokine stimulation.

- Cell Preparation: Isolated human CD4+ CCR4+ T-cells are used.
- Incubation with Antagonist: The cells are incubated with GSK2239633A (e.g., 1 μM) or a vehicle control (e.g., 0.1% DMSO) for 30 minutes at 37°C.[1]
- Agonist Stimulation: The cells are then stimulated with a CCR4 agonist, such as TARC or CCL17, for a short period (e.g., 15 seconds).[1]
- Fixation and Staining: The assay is terminated by adding formaldehyde. The fixed cells are then stained with a fluorescently labeled phalloidin derivative (e.g., Alexa Fluor 647 phalloidin), which specifically binds to F-actin.[1][6]



- Flow Cytometry: The mean fluorescence intensity of thousands of CD4⁺ CCR4⁺ cells per sample is determined using a flow cytometer. This intensity is proportional to the F-actin content.[1][6]
- Data Analysis: The results are often expressed as a fraction of the mean intensity of CD4⁺ CCR4[−] cells in the same sample to normalize the data. The pA₂ or pEC₅₀ values are then calculated from concentration-response curves.[1]

Pharmacokinetic Analysis

Pharmacokinetic parameters were determined in various species to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

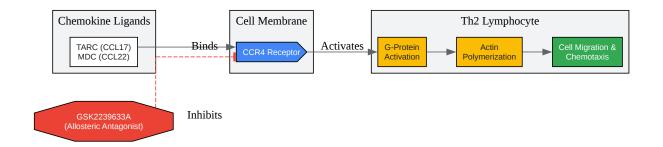
- Animal Studies: Male Wistar Han or Sprague Dawley rats and male Beagle dogs received single intravenous (IV) and oral (PO) doses (e.g., 1 mg/kg).[1]
- Human Studies: Two main studies were performed in healthy male subjects:
 - $\circ~$ An open-label microdose study with a single 100 μg IV infusion of [^{14}C]-labeled GSK2239633.[5]
 - A randomized, double-blind, placebo-controlled, ascending oral dose study (150-1500 mg).[5]
- Sample Collection: Blood and/or plasma samples were collected at various time points postdosing.[2]
- Analytical Methods:
 - LC-MS/MS: Blood concentrations of GSK2239633A were determined using a validated method based on high-performance liquid chromatography coupled with tandem mass spectrometry.[2]
 - Accelerator Mass Spectrometry (AMS): This highly sensitive method was used to determine plasma concentrations in the human microdose study.
- Parameter Derivation: Pharmacokinetic parameters such as t½, C_{max}, t_{max}, and AUC (Area Under the Curve) were derived from the concentration-time profiles.



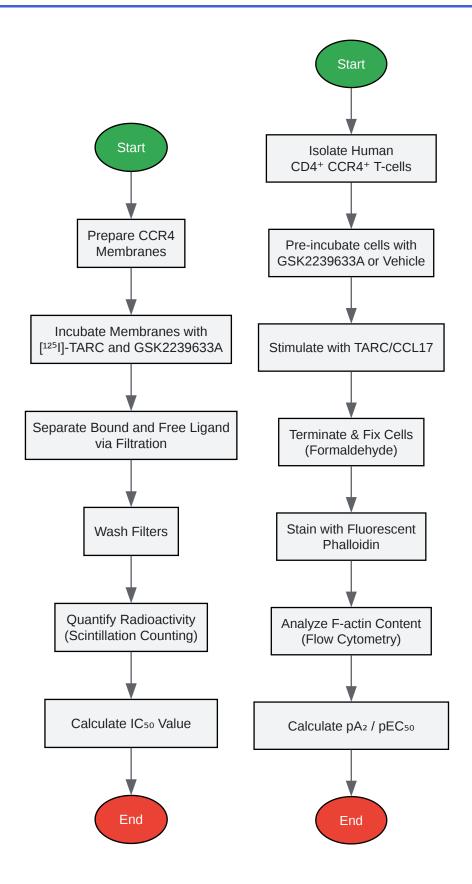
Visualizations

The following diagrams illustrate the core signaling pathway and experimental workflows associated with **GSK2239633A**.









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